molecular formula C33H47N7O8S B1671301 Enkephalin-met, lys(6)- CAS No. 75909-25-0

Enkephalin-met, lys(6)-

Cat. No.: B1671301
CAS No.: 75909-25-0
M. Wt: 701.8 g/mol
InChI Key: CFOVZGFKVVQYMH-FWEHEUNISA-N
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Description

Enkephalin-met, lys(6)- is an opioid hexapeptide found in the adrenal medulla. It is a derivative of methionine enkephalin, which is one of the simplest opioid peptides identified in brain tissue. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes by interacting with opioid receptors in the central and peripheral nervous systems .

Mechanism of Action

Target of Action

Enkephalin-met, lys(6)-, also known as Metenkefalin, is an endogenous opioid and beta-endorphin . It primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are widely distributed throughout the central nervous system and are involved in pain regulation and immune response .

Mode of Action

Metenkefalin acts as an agonist of µ and δ opioid receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. It has been shown to cause immunostimulation at low doses and immunosuppression at higher doses . It can also inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .

Biochemical Pathways

It is known that metenkefalin is synthesized from proenkephalin via proteolytic cleavage . The principal mechanism of action is through the upregulation of p16 and p21 cyclin-dependent kinases, which serve to stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .

Pharmacokinetics

Metenkefalin reaches a maximum concentration (Cmax) of 1266.14pg/mL, with a time to reach maximum concentration (Tmax) of 0.16h, and an area under the curve (AUC) of 360.64pg*h/mL . The half-life of Metenkefalin is between 4.2 and 39 minutes . These properties indicate that Metenkefalin is rapidly absorbed and eliminated from the body, which can impact its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of Metenkefalin’s action are diverse. It has been shown to reduce chromosomal aberrations in patients with multiple sclerosis . It is also under investigation as an immunomodulatory therapy for moderate to severe COVID-19 . Furthermore, Metenkefalin has been found to play an essential role in cell proliferation and tissue organization during development .

Action Environment

The action, efficacy, and stability of Metenkefalin can be influenced by various environmental factors. For instance, the presence of forskolin, an activator of adenylate cyclase, has been shown to increase the number of Metenkefalin-positive neurons . Additionally, peripheral nerve injury can affect the expression of Metenkefalin

Biochemical Analysis

Biochemical Properties

“Enkephalin-met, lys(6)-” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of “Enkephalin-met, lys(6)-” is with opioid receptors in the brain . This interaction is crucial for its role in pain regulation .

Cellular Effects

“Enkephalin-met, lys(6)-” has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with opioid receptors can trigger a cascade of intracellular events, leading to changes in the expression of various genes and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of “Enkephalin-met, lys(6)-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to opioid receptors, leading to the activation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Enkephalin-met, lys(6)-” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “Enkephalin-met, lys(6)-” vary with different dosages in animal models . At certain threshold levels, it can have potent analgesic effects, while at high doses, it may lead to adverse effects .

Metabolic Pathways

“Enkephalin-met, lys(6)-” is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

“Enkephalin-met, lys(6)-” is transported and distributed within cells and tissues through specific transporters and binding proteins . It can also influence its localization or accumulation .

Subcellular Localization

The subcellular localization of “Enkephalin-met, lys(6)-” and its effects on activity or function are crucial aspects of its role in the body . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-met, lys(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

    Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions. Common deprotecting agents include trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of Enkephalin-met, lys(6)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Types of Reactions:

    Oxidation: Enkephalin-met, lys(6)- can undergo oxidation reactions, particularly at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

    Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) is often employed for reduction reactions.

Major Products:

Scientific Research Applications

Enkephalin-met, lys(6)- has diverse applications in scientific research:

Comparison with Similar Compounds

    Methionine Enkephalin (Met-enkephalin): A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.

    Leucine Enkephalin (Leu-enkephalin): A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu.

    Methionine Enkephalin-Arginine-Phenylalanine (Met-enkephalin-Arg-Phe): A heptapeptide derivative of Met-enkephalin.

    Methionine Enkephalin-Arginine-Glycine-Leucine (Met-enkephalin-Arg-Gly-Leu): An octapeptide derivative of Met-enkephalin

Uniqueness: Enkephalin-met, lys(6)- is unique due to the presence of an additional lysine residue, which may influence its binding affinity and selectivity for opioid receptors. This structural variation can result in distinct pharmacological properties compared to other enkephalins .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N7O8S/c1-49-16-14-25(31(45)40-26(33(47)48)9-5-6-15-34)39-32(46)27(18-21-7-3-2-4-8-21)38-29(43)20-36-28(42)19-37-30(44)24(35)17-22-10-12-23(41)13-11-22/h2-4,7-8,10-13,24-27,41H,5-6,9,14-20,34-35H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,47,48)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOVZGFKVVQYMH-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997287
Record name N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75909-25-0
Record name Enkephalin-met, lys(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075909250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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